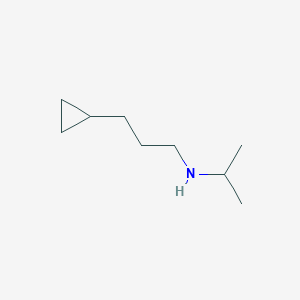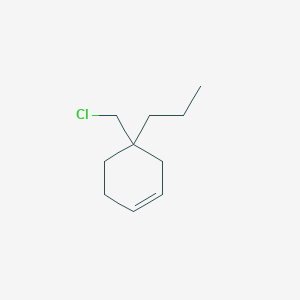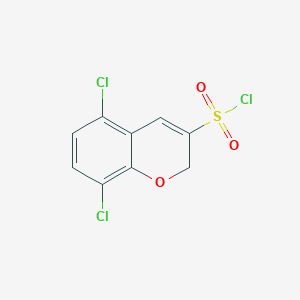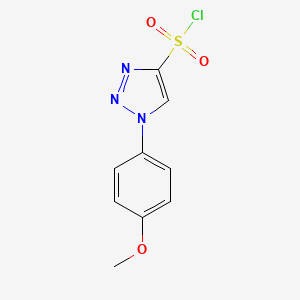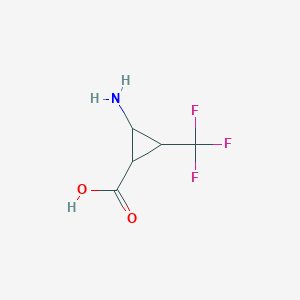
2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a unique compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the deoxyfluorination of cyclopropane carboxylic acids or their salts using sulfur tetrafluoride . This reaction is performed under controlled conditions to ensure the formation of the desired trifluoromethyl-substituted cyclopropane.
Industrial Production Methods: Industrial production of this compound may involve scalable approaches that utilize readily available starting materials. For instance, the use of diazomethane in the synthesis of trifluoromethyl cyclopropanes has been explored, although alternative methods are preferred for large-scale production due to safety concerns .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate receptor activity by interacting with receptor sites, leading to altered cellular responses .
Comparación Con Compuestos Similares
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and shares structural similarities with 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Another trifluoromethyl-substituted cyclopropane, used in various chemical applications.
Uniqueness: this compound is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H6F3NO2 |
|---|---|
Peso molecular |
169.10 g/mol |
Nombre IUPAC |
2-amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)2-1(3(2)9)4(10)11/h1-3H,9H2,(H,10,11) |
Clave InChI |
VFCOHCKZQKQOQP-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C1N)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)

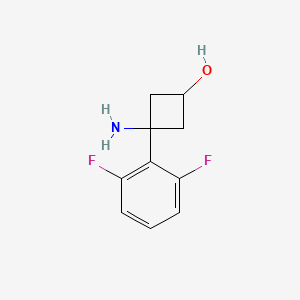

![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
